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Compound of Interest

Compound Name:
(R)-2-Amino-4-methoxy-4-

oxobutanoic acid

Cat. No.: B555638 Get Quote

Introduction
D-Aspartic acid β-methyl ester is a derivative of the endogenous D-aspartic acid, a molecule of

increasing interest in neurobiology and endocrinology.[1] The esterification of the β-carboxyl

group modifies the parent molecule's polarity, solubility, and reactivity, making it a valuable

compound for research in drug development and nutritional science.[2][3] Its applications range

from a building block in peptide synthesis to a component in dietary supplements aimed at

enhancing cognitive function and athletic performance.[2][4]

This guide provides an in-depth analysis of the core physicochemical characteristics of D-

Aspartic acid β-methyl ester. Moving beyond a simple recitation of data, we explore the

causality behind these properties, offering field-proven insights and self-validating experimental

protocols for researchers, scientists, and drug development professionals. The accurate

characterization of these properties is a foundational requirement for formulation development,

stability assessment, and understanding its biological activity.

Section 1: Core Molecular and Physical Properties
The fundamental identity and physical nature of a compound dictate its handling, processing,

and formulation potential.
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Molecular Structure and Identity
The primary structure defines the molecule's fundamental chemical behavior. D-Aspartic acid

β-methyl ester is the (R)-enantiomer of aspartic acid where the side-chain (β) carboxylic acid

has been converted to a methyl ester.

IUPAC Name: (2R)-2-amino-4-methoxy-4-oxobutanoic acid

Synonyms: D-Asp(OMe)-OH, H-D-Asp(OMe)-OH

Molecular Formula: C₅H₉NO₄[5]

Molecular Weight: 147.13 g/mol [5][6]

CAS Number: 21394-81-0 (for the free base)[2]

The hydrochloride salt (D-Aspartic acid β-methyl ester hydrochloride, CAS No: 22728-89-8) is

also a common form, with a molecular formula of C₅H₉NO₄·HCl and a molecular weight of

183.64 g/mol .[2][3][7] The presence of the hydrochloride salt significantly impacts solubility and

stability.

Physical State and Appearance
At ambient conditions, D-Aspartic acid β-methyl ester and its hydrochloride salt are typically

supplied as a white to off-white crystalline powder.[2][3] This form is advantageous for handling,

weighing, and long-term storage.

Thermal Properties
The melting point is a critical indicator of purity. For the hydrochloride salt, the reported melting

point is in the range of 196-200 °C.[3] A sharp melting range within this window is indicative of

high purity.

Optical Activity
As a chiral molecule, its optical rotation is a key parameter for confirming the enantiomeric

identity and purity.

Specific Rotation ([α]²⁰/D): -15.9° to -16.9° (concentration and solvent not specified)[2]
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This negative rotation confirms the D-configuration. Enantiomeric purity is crucial as the L-

enantiomer may possess different biological activities.

Section 2: Solubility Profile
Solubility is a cornerstone of drug development, impacting everything from reaction kinetics in

synthesis to bioavailability in vivo. The β-methyl ester modification is known to improve

solubility and bioavailability compared to the parent D-aspartic acid.[2]

Qualitative and Quantitative Solubility
Aqueous Solubility: While specific quantitative data is not readily available in public literature,

D-aspartic acid itself has a solubility of approximately 10 mg/mL in PBS (pH 7.2).[8] The

ester is generally considered to have enhanced solubility.[2]

Organic Solvent Solubility: The hydrochloride salts of amino acid esters are often soluble in

polar organic solvents. For the related DL-Aspartic acid dimethyl ester hydrochloride, a high

solubility of 100 mg/mL in DMSO has been reported, requiring ultrasonication.[9] Similar

behavior is expected for the D-β-methyl ester.

Table 1: Summary of Physicochemical Properties

Property Value Source(s)

Molecular Formula C₅H₉NO₄ [5]

Molecular Weight 147.13 g/mol [5][6]

Appearance
White to off-white crystalline

powder
[3]

Melting Point (HCl Salt) 196-200 °C [3]

Specific Rotation ([α]²⁰/D) -15.9° to -16.9° [2]

Storage Temperature 2-8°C or -20°C [2][3]

Experimental Protocol: Thermodynamic Solubility
Determination
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This protocol uses the shake-flask method, a gold standard for determining thermodynamic

solubility, to provide a self-validating system for assessing solubility in various media.

Workflow: Solubility Determination

Preparation
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Caption: Shake-flask method for solubility.

Step-by-Step Methodology:

Preparation: To a series of glass vials, add a pre-determined volume (e.g., 2 mL) of the

desired solvent (e.g., deionized water, PBS pH 7.4, ethanol).

Addition of Solute: Add an excess amount of D-Aspartic acid β-methyl ester to each vial,

ensuring a visible amount of undissolved solid remains. This is critical for ensuring

saturation.

Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator

(e.g., at 25°C and 37°C) for a minimum of 24 hours. This allows the system to reach

thermodynamic equilibrium.

Sampling: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the

excess solid settle. Carefully withdraw a sample from the supernatant using a syringe.

Filtration: Immediately filter the sample through a 0.22 µm syringe filter (chemically

compatible with the solvent) to remove all undissolved particles. This step is crucial to

prevent artificially high results.

Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration

of the dissolved compound using a validated analytical method, such as HPLC-UV.

Validation: The presence of undissolved solid at the end of the experiment validates that

saturation was achieved.

Section 3: Chemical Stability and Reactivity
Understanding the stability of the ester is paramount for defining storage conditions, predicting

shelf-life, and preventing the formation of degradation products that could be inactive or toxic.

Hydrolysis
The primary degradation pathway for D-Aspartic acid β-methyl ester is hydrolysis of the ester

bond, yielding D-aspartic acid and methanol. This reaction is highly dependent on pH and

temperature.[10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://en.wikipedia.org/wiki/Aspartame
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acidic/Alkaline Conditions: Hydrolysis is catalyzed under both strongly acidic and alkaline

conditions.[10]

Neutral pH: At neutral pH, the rate of hydrolysis is slower. For the related dipeptide

aspartame, the maximum stability is observed at pH 4.3.[10] A similar pH-stability profile is

expected for D-Aspartic acid β-methyl ester.

Isomerization via Succinimide Formation
A well-documented degradation pathway for aspartic acid residues, especially in peptides, is

the formation of a five-membered succinimide (cyclic imide) intermediate.[11] This occurs

through a nucleophilic attack by the α-amino group on the β-ester carbonyl. The succinimide

intermediate can then hydrolyze to form a mixture of the original D-aspartic acid β-methyl ester

and the isomeric D-aspartic acid α-methyl ester.[11][12] This isomerization can significantly

alter biological activity.

Pathway: Degradation of D-Aspartic Acid β-Methyl Ester
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Caption: Key degradation pathways.

Recommended Storage
Based on its reactivity profile, the compound should be stored in a cool, dry place. Supplier

recommendations include storage at 2-8°C or frozen at -20°C, often sealed and protected from

moisture.[13] For solutions, especially in hygroscopic solvents like DMSO, storage at -80°C is

recommended for long-term stability (up to 6 months).[13]
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Section 4: Analytical Methodologies
Robust analytical methods are required for identity confirmation, purity assessment, and

quantification in various matrices.

Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing D-

aspartic acid and its derivatives.[14][15]

Experimental Protocol: Purity Determination by Reverse-Phase HPLC

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase: A gradient elution is typically required.

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

Solvent B: 0.1% TFA in acetonitrile.

Gradient Program: Start with a low percentage of Solvent B (e.g., 5%) and gradually

increase to elute the compound and any less polar impurities. A typical run might be a linear

gradient from 5% to 95% B over 20 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV detection at a low wavelength (e.g., 210-220 nm) due to the lack of a strong

chromophore.

Sample Preparation: Dissolve the compound in the initial mobile phase composition or a

compatible solvent (e.g., water/acetonitrile mixture) to a concentration of ~1 mg/mL.

Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the area of the

main peak divided by the total area of all peaks.

For chiral purity, specialized chiral HPLC columns are necessary.[16][17]

Spectroscopic Characterization
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Spectroscopic techniques provide orthogonal confirmation of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

methoxy group (a singlet around 3.7 ppm), the α-proton (a multiplet around 4.0 ppm), and

the β-protons (two multiplets around 2.8-3.0 ppm).[4] The exact chemical shifts are

solvent-dependent.

¹³C NMR: The carbon spectrum will show distinct signals for the two carbonyl carbons

(ester and carboxylic acid), the α-carbon, the β-carbon, and the methoxy carbon.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and

fragmentation pattern. Using electrospray ionization (ESI) in positive mode, the protonated

molecule [M+H]⁺ would be observed at m/z 148.1. Tandem MS (MS/MS) can be used to

analyze fragmentation patterns for structural confirmation.[16][18]

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for

the functional groups present:

O-H stretch (carboxylic acid): Broad band, ~2500-3300 cm⁻¹

N-H stretch (amine): ~3000-3300 cm⁻¹

C=O stretch (ester): ~1730-1750 cm⁻¹

C=O stretch (carboxylic acid): ~1700-1725 cm⁻¹

N-H bend (amine): ~1580-1650 cm⁻¹

Conclusion
The physicochemical properties of D-Aspartic acid β-methyl ester are a direct consequence of

its molecular structure: a chiral amino acid with a protected side-chain carboxyl group. Its

identity is confirmed by its specific optical rotation and spectroscopic profile. The ester

functional group enhances solubility but also introduces chemical instability, primarily through

hydrolysis and potential isomerization, necessitating controlled storage conditions. The

analytical protocols detailed herein provide a robust framework for researchers to verify the
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quality, purity, and characteristics of this compound, ensuring reproducible and reliable results

in downstream applications, from peptide synthesis to advanced biological studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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